Trifluoromethyl-tubercidin
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Overview
Description
Trifluoromethyl-tubercidin is a derivative of tubercidin, a natural product from the bacterium Streptomyces. This compound has garnered significant attention due to its potent antiviral properties, particularly against influenza A and B viruses. This compound inhibits the host RNA methyltransferase MTr1, thereby preventing viral replication .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trifluoromethyl-tubercidin involves the introduction of a trifluoromethyl group into the tubercidin molecule. This can be achieved through various synthetic routes, including nucleophilic substitution and transition metal-catalyzed trifluoromethylation reactions. Common reagents used in these reactions include trifluoromethyl iodide and trifluoromethyl sulfonates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Trifluoromethyl-tubercidin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the tubercidin core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like trifluoromethyl iodide and trifluoromethyl sulfonates are employed in substitution reactions.
Major Products: The major products formed from these reactions include various trifluoromethylated derivatives of tubercidin, each with unique chemical and biological properties .
Scientific Research Applications
Trifluoromethyl-tubercidin has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of other complex molecules.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: this compound is being investigated for its antiviral properties, particularly against influenza viruses. .
Mechanism of Action
Trifluoromethyl-tubercidin exerts its effects by inhibiting the host RNA methyltransferase MTr1. This enzyme is responsible for the methylation of the 5’ cap structure of host mRNA, which is essential for viral replication. By inhibiting MTr1, this compound prevents the viral polymerase from “cap-snatching,” thereby blocking viral mRNA synthesis and replication .
Comparison with Similar Compounds
Tubercidin: The parent compound from which trifluoromethyl-tubercidin is derived.
7-Hetaryltubercidin: Another derivative with potential antiviral properties.
Toyocamycin: A structurally related compound with similar biological activities.
Uniqueness: this compound stands out due to its trifluoromethyl group, which enhances its lipophilicity, metabolic stability, and pharmacokinetic properties. This makes it more effective and less toxic compared to other tubercidin derivatives .
Properties
Molecular Formula |
C12H13F3N4O4 |
---|---|
Molecular Weight |
334.25 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[4-amino-5-(trifluoromethyl)pyrrolo[2,3-d]pyrimidin-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H13F3N4O4/c13-12(14,15)4-1-19(10-6(4)9(16)17-3-18-10)11-8(22)7(21)5(2-20)23-11/h1,3,5,7-8,11,20-22H,2H2,(H2,16,17,18)/t5-,7-,8-,11-/m1/s1 |
InChI Key |
RSOXZOFDCJMRMK-IOSLPCCCSA-N |
Isomeric SMILES |
C1=C(C2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)C(F)(F)F |
Canonical SMILES |
C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C(F)(F)F |
Origin of Product |
United States |
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